molecular formula C6H6F3N3O B11789239 6-(Trifluoromethoxy)pyridine-3,4-diamine

6-(Trifluoromethoxy)pyridine-3,4-diamine

Cat. No.: B11789239
M. Wt: 193.13 g/mol
InChI Key: XOEYXOWNLKKWAH-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C6H6F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which also bears two amino groups at the 3 and 4 positions . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloro-3,4-diaminopyridine with trifluoromethanol in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)pyridine-3,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethoxy)pyridine-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridine-3,4-diamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The amino groups may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethoxy group in 6-(Trifluoromethoxy)pyridine-3,4-diamine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridine-3,4-diamine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12)

InChI Key

XOEYXOWNLKKWAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1OC(F)(F)F)N)N

Origin of Product

United States

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